molecular formula C7H5ClF3NO B2656853 [4-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanol CAS No. 1805646-69-8

[4-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanol

Cat. No.: B2656853
CAS No.: 1805646-69-8
M. Wt: 211.57
InChI Key: STEXSJLFRWXIPO-UHFFFAOYSA-N
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Description

[4-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanol is an organic compound with the molecular formula C7H5ClF3NO. It is a derivative of pyridine, featuring a chloro and trifluoromethyl group attached to the pyridine ring, along with a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanol typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with formaldehyde and a reducing agent. One common method is the reduction of the corresponding aldehyde using sodium borohydride (NaBH4) in an alcohol solvent . The reaction is carried out under mild conditions, typically at room temperature, to yield the desired methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or distillation are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

[4-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of [4-Chloro-5-(trifluoromethyl)pyridin-2-yl]aldehyde or [4-Chloro-5-(trifluoromethyl)pyridin-2-yl]carboxylic acid.

    Reduction: Formation of [4-Chloro-5-(trifluoromethyl)pyridin-2-yl]amine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological activities. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules, making this compound a valuable scaffold for drug development .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its derivatives are explored for their herbicidal and pesticidal properties .

Mechanism of Action

The mechanism of action of [4-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanol depends on its specific application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chloro and trifluoromethyl groups in [4-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanol imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, particularly in drug development and agrochemicals .

Properties

IUPAC Name

[4-chloro-5-(trifluoromethyl)pyridin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-6-1-4(3-13)12-2-5(6)7(9,10)11/h1-2,13H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEXSJLFRWXIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=C1Cl)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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